molecular formula C16H11ClN4S2 B3019706 3-(4-chlorobenzyl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874463-94-2

3-(4-chlorobenzyl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B3019706
CAS RN: 874463-94-2
M. Wt: 358.86
InChI Key: PCXPSWQGVIWYJU-BQYQJAHWSA-N
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Description

The compound "3-(4-chlorobenzyl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole" is a heterocyclic molecule that belongs to the class of triazolothiadiazoles. This class of compounds is known for its potential pharmacological properties and is often explored for its medicinal chemistry applications. The compound features a triazolothiadiazole core, which is a fused heterocyclic system containing nitrogen and sulfur atoms, and is substituted with a thiophene and a chlorobenzyl group.

Synthesis Analysis

The synthesis of related triazolothiadiazole derivatives has been reported using microwave-assisted condensation techniques. For instance, a series of 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were synthesized by the reaction of 3-mercapto-4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole with various aromatic aldehydes in the presence of a catalytic amount of para-toluenesulphonic acid under microwave irradiation . This method is noted for its convenience and rapid synthesis, which could be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazolothiadiazole derivatives is typically confirmed using spectroscopic techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and sometimes mass spectrometry. These methods provide detailed information about the molecular framework and the nature of the substituents attached to the core structure .

Chemical Reactions Analysis

Triazolothiadiazoles can undergo various chemical reactions due to the presence of reactive sites within the molecule. The aromatic aldehydes used in the synthesis can introduce different substituents, which can further react to modify the compound's chemical properties. The presence of the chlorobenzyl group may also allow for nucleophilic substitution reactions, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolothiadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and sulfur within the core and the nature of the substituents can affect properties like solubility, melting point, and stability. The pharmacological evaluation of similar compounds has shown that certain derivatives exhibit significant anti-inflammatory activity and were found to be more potent than standard drugs like ibuprofen . This suggests that the compound may also possess notable pharmacological properties, which could be explored in further studies.

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4S2/c17-12-5-3-11(4-6-12)10-14-18-19-16-21(14)20-15(23-16)8-7-13-2-1-9-22-13/h1-9H,10H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXPSWQGVIWYJU-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobenzyl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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